N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide
Description
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide is a synthetic small molecule characterized by a pyridazine core substituted with a morpholin-4-yl group at the 6-position. This pyridazine moiety is linked to a phenyl ring at the 3-position, which is further connected to a 2-phenylbutanamide group. The compound’s structure integrates a morpholine ring, a heterocycle known to enhance solubility and bioavailability in medicinal chemistry, and a butanamide chain that may contribute to target binding via hydrogen bonding or hydrophobic interactions .
Properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-2-21(18-6-4-3-5-7-18)24(29)25-20-10-8-19(9-11-20)22-12-13-23(27-26-22)28-14-16-30-17-15-28/h3-13,21H,2,14-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFALFSTWQYRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-(morpholin-4-yl)aniline with isobutyryl chloride, followed by a reaction with 4-isopropylbenzoic acid. The reaction conditions usually require the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the byproducts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This can include the use of continuous flow reactors, which allow for more efficient and controlled reactions. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide has been studied for its potential biological activity. It may interact with various biological targets, such as enzymes or receptors, and modulate their activity.
Medicine: In the field of medicine, this compound has shown promise as a therapeutic agent. It may be used in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Comparisons :
| Feature | Target Compound | Patent Compound 1 (EP 4 374 877 A2) | Patent Compound 2 (EP 4 374 877 A2) |
|---|---|---|---|
| Pyridazine Substituents | Morpholin-4-yl at C6; phenyl at C3 | Morpholin-4-yl-ethoxy at C4; trifluoromethyl at C2 | Morpholin-4-yl-ethoxy at C4; diazaspiro ring |
| Amide Group | 2-Phenylbutanamide | Pyridazine-5-carboxamide | Diazaspiro-carboxamide |
| Polar Groups | Morpholine (solubility-enhancing) | Trifluoromethyl (lipophilic), cyano (polar) | Trifluoromethyl, hydroxy |
| Complexity | Moderate (single pyridazine core) | High (pyridazine-pyrimidine hybrid) | Very high (spirocyclic system) |
The target compound’s direct attachment of morpholine to pyridazine (vs. ethoxy-linked morpholine in patent compounds) may reduce conformational flexibility but improve metabolic stability.
Butanamide Derivatives
describes butanamide derivatives with structural variations, such as:
- 4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17)
- 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 18)
Key Comparisons :
The target compound’s phenyl groups at both the pyridazine and butanamide positions may enhance π-π stacking interactions compared to Compound 17’s thiophene. The morpholine ring in the target compound likely improves solubility over Compound 18’s piperazine, which is more basic and prone to protonation-dependent pharmacokinetics .
Crystallographic and Structural Insights
While direct crystallographic data for the target compound is unavailable, structural validation principles () and SHELX refinement methods () underscore the importance of analyzing dihedral angles and hydrogen bonding. For example:
- Pyrimidine derivatives () exhibit dihedral angles between aromatic planes (e.g., 12.8°–86.1°), influencing molecular packing and stability. The target compound’s pyridazine-phenyl dihedral angles are likely comparable, affecting its solid-state interactions .
- Weak C–H⋯O and C–H⋯π bonds observed in analogs suggest similar intermolecular forces may stabilize the target compound’s crystal lattice .
Biological Activity
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural components, exhibits properties that may be beneficial in therapeutic applications, particularly in the fields of antibacterial and possibly neuropsychiatric disorders.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.45 g/mol. The compound features a sulfonamide group, a pyridazine ring, and a morpholine moiety, which are known for their diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within biological systems.
- Antibacterial Activity : The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to competitively inhibit dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, positioning the compound as a potential antibacterial agent .
- Antioxidant Properties : Recent studies suggest that sulfonamides can also exhibit antioxidant activity. This property is beneficial in mitigating oxidative stress-related damage in cells, potentially offering protective effects against various diseases .
- Neuropharmacological Effects : There is emerging evidence that compounds similar to this compound may have applications in treating neuropsychiatric disorders such as schizophrenia. The structural components may influence neurotransmitter systems, although more research is needed to elucidate these mechanisms fully .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
